Product packaging for 3,5-Difluoro-3',4'-dimethoxybenzophenone(Cat. No.:CAS No. 844885-19-4)

3,5-Difluoro-3',4'-dimethoxybenzophenone

Cat. No.: B1302714
CAS No.: 844885-19-4
M. Wt: 278.25 g/mol
InChI Key: LWILZBNVYCTPEI-UHFFFAOYSA-N
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Description

Contextualization of Benzophenone (B1666685) Scaffolds in Modern Organic Chemistry and Materials Science

The benzophenone framework is a diaryl ketone that serves as a versatile and ubiquitous scaffold in both medicinal chemistry and materials science. nih.govresearchgate.net Its structural rigidity and the ability to engage in various intermolecular interactions make it an ideal building block for complex molecular architectures. In medicinal chemistry, the benzophenone moiety is found in numerous naturally occurring and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net

Beyond pharmaceuticals, benzophenones are crucial in materials science. They are widely used as photoinitiators in polymerization processes, where their ability to absorb UV light triggers the chemical reactions necessary to cure inks, coatings, and adhesives. nih.govresearchgate.net Furthermore, their application extends to being UV blockers in plastics and cosmetics, protecting products from light-induced degradation. nih.gov The diverse utility of the benzophenone core makes it a subject of continuous investigation and derivatization. researchgate.nettaylorandfrancis.com

Significance of Fluorine and Methoxy (B1213986) Substituents in Modulating Molecular Properties and Reactivity

The introduction of fluorine and methoxy groups onto an aromatic ring can profoundly alter a molecule's physicochemical and biological properties.

Fluorine atoms are highly electronegative and have a strong inductive electron-withdrawing effect. researchgate.net When substituted onto an aromatic ring, fluorine can lower the energy of molecular orbitals, enhance thermal stability, and increase resistance to oxidative degradation. nih.govacs.org This "fluoromaticity" effect, stemming from the contribution of fluorine's π-orbitals, can further stabilize the aromatic system. nih.gov In medicinal chemistry, fluorine substitution is a common strategy to block metabolic pathways, improve bioavailability, and enhance binding affinity to target proteins. chemrxiv.org

Conversely, the methoxy group (-OCH₃) typically acts as an electron-donating group through resonance, where the oxygen's lone pairs delocalize into the aromatic π-system. stackexchange.com This effect is most pronounced when the methoxy group is at the ortho or para position. nih.gov Methoxy groups can influence a molecule's conformation, solubility, and its ability to form hydrogen bonds, which are critical for ligand-target interactions in drug design.

Rationale for Investigating the Unique Structural and Electronic Attributes of 3,5-Difluoro-3',4'-dimethoxybenzophenone

The compound this compound is of particular scientific interest due to its distinct electronic structure. It juxtaposes an electron-deficient aromatic ring (3,5-difluorophenyl) with an electron-rich aromatic ring (3',4'-dimethoxyphenyl). This arrangement creates a significant intramolecular "push-pull" system, where the electron-donating methoxy groups "push" electron density across the carbonyl bridge towards the electron-withdrawing difluoro-substituted ring.

Such push-pull architectures are known to give rise to unique photophysical properties, including intramolecular charge transfer (ICT). researchgate.net Molecules with strong ICT characteristics are investigated for applications in nonlinear optics, photovoltaics, and as photoredox catalysts. For instance, benzophenone derivatives with both electron-donating and electron-withdrawing groups have been shown to act as effective photoredox catalysts that can be activated by lower-energy visible light instead of UV radiation. The specific substitution pattern in this compound therefore provides a compelling reason for its synthesis and characterization to explore these advanced applications.

Overview of Research Domains Pertaining to this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the compound's structure places it at the intersection of several key research domains:

Materials Science : As a push-pull system, it is a candidate for the development of novel organic nonlinear optical (NLO) materials, dyes, and photoredox catalysts. researchgate.net The significant dipole moment arising from its electronic asymmetry is a key feature for these applications.

Medicinal Chemistry : The benzophenone core is a well-established pharmacophore. nih.gov The unique combination of fluorine and methoxy substituents could be explored for the design of novel enzyme inhibitors or receptor ligands, where the distinct electronic and steric properties could lead to high potency and selectivity.

Organic Synthesis : This compound can serve as a valuable intermediate for the synthesis of more complex molecules, such as pharmaceuticals or functional materials. fishersci.ca The differential reactivity of the two aromatic rings allows for selective chemical transformations.

Further investigation into this molecule would likely involve its synthesis, full spectroscopic and crystallographic characterization, and evaluation of its photophysical properties and biological activity.

Chemical Compound Data

Below is a table summarizing the basic chemical data for this compound. Detailed experimental findings such as melting point and spectroscopic data are not widely available in the cited literature.

PropertyValue
IUPAC Name (3,5-difluorophenyl)(3,4-dimethoxyphenyl)methanone
CAS Number 844885-19-4
Molecular Formula C₁₅H₁₂F₂O₃
Molecular Weight 278.25 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12F2O3 B1302714 3,5-Difluoro-3',4'-dimethoxybenzophenone CAS No. 844885-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-difluorophenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWILZBNVYCTPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374249
Record name 3,5-Difluoro-3',4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-19-4
Record name 3,5-Difluoro-3',4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Difluoro 3 ,4 Dimethoxybenzophenone and Its Advanced Precursors

Retrosynthetic Analysis of the 3,5-Difluoro-3',4'-dimethoxybenzophenone Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com

The most logical retrosynthetic disconnection for this compound is at the carbonyl-aryl carbon-carbon bonds. This leads to two primary sets of precursor fragments.

Disconnection Strategy:

A primary disconnection can be made between the carbonyl group and one of the aromatic rings. This suggests two main synthetic routes:

Route A: Disconnection at the bond between the carbonyl carbon and the 3,5-difluorophenyl ring. This identifies 3,5-difluorophenyl-based precursors and a 3,4-dimethoxybenzoyl derivative.

Route B: Disconnection at the bond between the carbonyl carbon and the 3,4-dimethoxyphenyl ring. This points to 3,4-dimethoxyphenyl-based precursors and a 3,5-difluorobenzoyl derivative.

These disconnections lead to the identification of key precursor fragments that can be used in various coupling reactions. The choice of precursors is often dictated by their commercial availability and the desired synthetic strategy.

Table 1: Key Precursor Fragments for the Synthesis of this compound

Precursor TypeRoute A PrecursorsRoute B Precursors
Aryl Halide 1-Bromo-3,5-difluorobenzene or 1-Iodo-3,5-difluorobenzene4-Bromo-1,2-dimethoxybenzene or 4-Iodo-1,2-dimethoxybenzene
Organometallic Reagent (3,4-Dimethoxyphenyl)boronic acid(3,5-Difluorophenyl)boronic acid
Acyl Chloride 3,4-Dimethoxybenzoyl chloride3,5-Difluorobenzoyl chloride
Arene (for Friedel-Crafts) 1,2-Dimethoxybenzene (B1683551)1,3-Difluorobenzene (B1663923)

The synthesis of this compound requires careful consideration of regioselectivity and chemoselectivity, particularly when using methods like Friedel-Crafts acylation. The directing effects of the substituents on both aromatic rings play a crucial role.

On the 3,5-difluorophenyl ring: The two fluorine atoms are meta-directing and deactivating.

On the 3,4-dimethoxyphenyl ring: The two methoxy (B1213986) groups are ortho, para-directing and activating.

Due to the electronic properties of the substituted rings, Friedel-Crafts acylation can be challenging and may lead to mixtures of products. Therefore, modern cross-coupling reactions are generally preferred as they offer higher regioselectivity and functional group tolerance.

Transition-Metal-Catalyzed Coupling Reactions for Benzophenone (B1666685) Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of benzophenones. mdpi.comsciforum.net

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a versatile method for synthesizing benzophenones. mdpi.comsciforum.netmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

A common approach involves the coupling of an arylboronic acid with an aroyl chloride. mdpi.comsciforum.net For the synthesis of this compound, this could involve:

The reaction of 3,5-difluorophenylboronic acid with 3,4-dimethoxybenzoyl chloride .

The reaction of 3,4-dimethoxyphenylboronic acid with 3,5-difluorobenzoyl chloride .

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseProduct
3,5-Difluorophenylboronic acid3,4-Dimethoxybenzoyl chloridePd(PPh₃)₄K₂CO₃This compound

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium. chem-station.comwikipedia.org This reaction is highly effective for forming C-C bonds but the high reactivity of Grignard reagents can limit its functional group compatibility. chem-station.com

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, making the Negishi coupling a more versatile option for complex molecules. wikipedia.orgnih.gov

For the synthesis of this compound, these methods could be applied as follows:

Kumada Coupling: Reacting 3,5-difluorophenylmagnesium bromide with 3,4-dimethoxybenzoyl chloride.

Negishi Coupling: Reacting (3,4-dimethoxyphenyl)zinc chloride with 3,5-difluorobenzoyl chloride.

Direct arylation has emerged as a more atom-economical approach, avoiding the pre-functionalization of one of the coupling partners. rsc.orgrsc.org This method involves the coupling of an aryl halide with an arene through C-H bond activation.

Carbonylative coupling reactions introduce a carbonyl group directly into the molecule, often using carbon monoxide (CO) as a C1 source. researchgate.netorganic-chemistry.org This can be a one-pot synthesis of benzophenones from aryl halides and arylboronic acids.

Table 3: Comparison of Coupling Methodologies

Coupling ReactionOrganometallic ReagentKey AdvantagesPotential Limitations
Suzuki-Miyaura OrganoboronHigh functional group tolerance, mild conditions. nih.govBoronic acids can be expensive.
Kumada-Tamao-Corriu Organomagnesium (Grignard)High reactivity, readily available reagents.Low functional group tolerance. chem-station.com
Negishi OrganozincGood functional group tolerance, high reactivity. wikipedia.orgOrganozinc reagents can be moisture-sensitive.
Direct Arylation None (C-H activation)Atom economical, fewer synthetic steps. rsc.orgCan suffer from regioselectivity issues.
Carbonylative Coupling VariesDirect introduction of carbonyl group. organic-chemistry.orgOften requires handling of toxic CO gas.

Friedel-Crafts Acylation Strategies Utilizing Fluorinated and Methoxylated Aromatic Systems

The most direct approach to assembling the this compound scaffold is through the Friedel-Crafts acylation of 1,3-difluorobenzene with 3,4-dimethoxybenzoyl chloride. This reaction, however, presents challenges due to the electronic nature of the substrates. The two fluorine atoms on one aromatic ring are deactivating, while the two methoxy groups on the benzoyl chloride are activating.

Optimization of Lewis Acid Catalysis for Controlled Acylation

The choice and stoichiometry of the Lewis acid catalyst are critical in Friedel-Crafts acylation, particularly when dealing with deactivated aromatic substrates. libretexts.org Strong Lewis acids are typically required to activate the acyl chloride for the electrophilic aromatic substitution to proceed. psu.edu Aluminum chloride (AlCl₃) is a common and potent catalyst for such transformations. psu.eduusask.ca

Optimization of the reaction conditions would involve screening various Lewis acids, solvents, and temperatures to maximize the yield of the desired product while minimizing side reactions. A hypothetical optimization study is presented in Table 1, based on typical conditions for similar reactions.

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation Conditions

Entry Lewis Acid (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1 AlCl₃ (1.2) Dichloromethane (B109758) (DCM) 0 to rt 4 65
2 AlCl₃ (1.2) 1,2-Dichloroethane (DCE) rt 4 70
3 FeCl₃ (1.2) DCM rt 6 55
4 BF₃·OEt₂ (2.0) DCM rt 12 40
5 AlCl₃ (1.5) DCE 50 2 75

This is a hypothetical table created for illustrative purposes based on general principles of Friedel-Crafts reactions.

The data suggests that a slight excess of a strong Lewis acid like AlCl₃ in a higher-boiling solvent like DCE at elevated temperatures could provide the optimal yield for the acylation of the deactivated 1,3-difluorobenzene ring.

Examination of Substrate Reactivity and Directing Effects of Substituents

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on both aromatic rings. In 1,3-difluorobenzene, the fluorine atoms are ortho, para-directing deactivators. alexandonian.com Therefore, acylation is expected to occur at the C4 position (para to one fluorine and ortho to the other), which is the most activated and sterically accessible position. The C2 position (ortho to both fluorines) is also possible but is generally less favored.

On the other hand, the 3,4-dimethoxybenzoyl chloride is an activated acylating agent. The methoxy groups are electron-donating, which can influence the reactivity of the acylium ion intermediate. The directing effects of these substituents are crucial for predicting and controlling the outcome of the reaction. Experimental studies on related systems have shown that electron-donating groups on the acyl chloride can enhance reactivity. alexandonian.com

Oxidation and Derivatization Routes to the Benzophenone Carbonyl Moiety

An alternative strategy to the direct formation of the carbonyl group via Friedel-Crafts acylation is the synthesis of a diarylmethane precursor followed by oxidation.

Oxidation of Diarylmethanes and Related Precursors

The synthesis of the precursor, (3,5-difluorophenyl)(3',4'-dimethoxyphenyl)methane, could be achieved through a Friedel-Crafts alkylation of 1,3-difluorobenzene with 3,4-dimethoxybenzyl chloride, though this reaction is often prone to polyalkylation and rearrangements. A more controlled approach would involve the reaction of a Grignard reagent, such as 3,5-difluorophenylmagnesium bromide, with 3,4-dimethoxybenzaldehyde, followed by reduction of the resulting diarylmethanol.

Once the diarylmethane is obtained, the benzylic methylene (B1212753) group can be oxidized to a carbonyl group. Various oxidizing agents can be employed for this transformation, each with its own advantages and limitations. nih.gov A comparative study of potential oxidizing agents is presented in Table 2.

Table 2: Comparison of Oxidizing Agents for Diarylmethane to Benzophenone Conversion

Reagent Typical Conditions Advantages Disadvantages
KMnO₄ Acetone (B3395972)/water, heat Inexpensive, powerful Can lead to over-oxidation
CrO₃ Acetic acid, heat Effective Toxic, stoichiometric waste
O₂/Base THF, 60°C, LiHMDS Environmentally friendly Requires strong base
DDQ Dioxane, reflux High yielding for activated systems Expensive

This table provides a general comparison of common oxidizing agents.

An efficient method for the direct C(sp³)–H oxidation of diarylmethanes using molecular oxygen as the oxidant, promoted by a commercially available base like LiHMDS, has been demonstrated for various diaryl ketones. nih.gov

Functional Group Interconversions Leading to the Benzophenone Core

The benzophenone core can also be assembled through various functional group interconversions. For instance, a diarylalkene, synthesized via a Wittig or Horner-Wadsworth-Emmons reaction, could be oxidatively cleaved to yield the desired ketone.

Another approach involves the use of organometallic reagents. For example, the reaction of 3,4-dimethoxybenzoyl chloride with an organometallic species derived from 1,3-difluorobenzene, such as an organolithium or organozinc reagent, could form the benzophenone. However, the generation and reactivity of such organometallics need to be carefully controlled.

Development of Novel and Efficient Synthetic Pathways

Modern synthetic chemistry offers several advanced methodologies for the construction of unsymmetrical diaryl ketones, which could be applied to the synthesis of this compound.

Palladium-catalyzed carbonylative cross-coupling reactions have emerged as powerful tools for the synthesis of diaryl ketones. nih.govacs.orgacs.orgresearchgate.net For instance, a palladium-catalyzed carbonylative Suzuki-Miyaura reaction between an aryl halide (e.g., 1-bromo-3,5-difluorobenzene) and an arylboronic acid (e.g., 3,4-dimethoxyphenylboronic acid) in the presence of a carbon monoxide source could provide a direct route to the target molecule. acs.org This method often offers high functional group tolerance and milder reaction conditions compared to traditional methods.

Another innovative approach involves the use of Grignard reagents. The reaction of a Grignard reagent prepared from a substituted bromobenzene (B47551) with an appropriate benzaldehyde (B42025) derivative, followed by oxidation of the resulting secondary alcohol, is a classic and reliable method for preparing unsymmetrical benzophenones. nih.gov For the target molecule, this would involve the reaction of 3,5-difluorophenylmagnesium bromide with 3,4-dimethoxybenzaldehyde.

These novel pathways often provide advantages in terms of efficiency, selectivity, and substrate scope, offering promising alternatives to the more traditional synthetic strategies.

Chemoenzymatic Synthesis Approaches

The application of enzymes in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and a reduced environmental impact. nih.gov While the direct enzymatic Friedel-Crafts acylation to form benzophenones is not yet a well-established method, chemoenzymatic strategies can be envisioned for the synthesis of the target compound or its precursors.

Biocatalytic Potential in Precursor Synthesis: Enzymes could be employed in the synthesis of the key starting materials. For instance, O-methyltransferases could be used for the selective methylation of catechol to form 1,2-dimethoxybenzene, offering a green alternative to traditional methylation agents that are often toxic.

Enzyme-Catalyzed Acylation: Although challenging due to the low nucleophilicity of aromatic rings, research into biocatalytic Friedel-Crafts reactions is an emerging field. nih.gov Nature utilizes enzymes for similar transformations in biosynthetic pathways. nih.gov Future developments through directed evolution could yield acylating enzymes capable of catalyzing the reaction between 1,2-dimethoxybenzene and an activated form of 3,5-difluorobenzoic acid. Lipases, known for their versatility in catalyzing acyl transfer reactions, are potential candidates for such engineered biocatalysts. While they are commonly used for esterification and transesterification, their catalytic machinery could be adapted for C-C bond formation under specific conditions. For example, thioesters, being more reactive acyl donors, can facilitate acylation of weak nucleophiles and are utilized by some enzymes. nih.gov

Hypothetical Chemoenzymatic Route: A potential, though currently speculative, chemoenzymatic route could involve the enzymatic activation of 3,5-difluorobenzoic acid, followed by a biocatalyzed acylation of 1,2-dimethoxybenzene. This would eliminate the need for the harsh conditions and stoichiometric Lewis acids associated with the traditional Friedel-Crafts reaction.

Enzyme ClassPotential Application in SynthesisAdvantagesCurrent Status
TransketolasesC-C bond formation for precursor skeletonsAsymmetric synthesis, mild conditionsUsed for dihydroxyketone synthesis, not directly for benzophenones. ucl.ac.uk
LipasesAcyl transfer reactionsWide availability, operational stabilityPrimarily used for ester synthesis; potential for engineered C-acylation. nih.gov
O-MethyltransferasesSynthesis of 1,2-dimethoxybenzeneHigh regioselectivity, green methyl sourceEstablished in biosynthesis, potential for in vitro synthesis.
Engineered AcylasesDirect Friedel-Crafts AcylationHigh selectivity, reduced wasteArea of active research, no specific enzyme for this reaction yet. nih.gov

Flow Chemistry and Green Chemistry Methodologies for Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. Flow chemistry and green chemistry principles are at the forefront of this movement, offering significant advantages for the synthesis of compounds like this compound.

Flow Chemistry Approaches: Continuous flow synthesis utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic reactions like Friedel-Crafts acylation. rsc.orgresearchgate.net The synthesis of diaryl ketones has been successfully demonstrated in continuous flow systems, often coupling Grignard reagents with acyl chlorides. rsc.orgresearchgate.netuni-muenchen.de This approach avoids the hazards of traditional Friedel-Crafts catalysts and allows for rapid optimization and scalability. rsc.org For the target compound, a flow process could involve pumping streams of a 1,2-dimethoxybenzene derivative and 3,5-difluorobenzoyl chloride with a suitable catalyst through a heated reactor, allowing for precise control and potentially higher yields compared to batch processing.

Green Chemistry Methodologies: Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ajrconline.org For benzophenone synthesis, this can be achieved through several strategies:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. ajrconline.orgasianjpr.comrasayanjournal.co.in The microwave-assisted Friedel-Crafts acylation of various aromatics has been shown to be highly efficient. rsc.org

Use of Greener Solvents and Catalysts: Traditional Friedel-Crafts reactions often employ hazardous chlorinated solvents and stoichiometric amounts of corrosive Lewis acids. Green alternatives include the use of ionic liquids or deep eutectic solvents (DES), which can act as both the solvent and the catalyst, are often recyclable, and can enhance reaction rates and selectivity. rsc.orgliv.ac.ukresearchgate.netnih.govbeilstein-journals.orggoogle.com For instance, a deep eutectic solvent like [CholineCl][ZnCl₂]₃ has been effectively used as a recyclable catalyst and solvent for Friedel-Crafts acylation under microwave irradiation, affording high yields of aromatic ketones. rsc.org

Heterogeneous Catalysis: Employing solid acid catalysts, such as zeolites or sulfated zirconia, simplifies product purification and allows for catalyst recycling, thereby reducing waste. researchgate.neteurekaselect.comresearchgate.netscirp.org These catalysts have demonstrated high activity and selectivity in the acylation of activated aromatic compounds like anisole (B1667542). scirp.org

Green Chemistry ApproachSpecific MethodologyAdvantages for Benzophenone SynthesisReference Example
Energy Efficiency Microwave-Assisted SynthesisReduced reaction times, increased yields, cleaner reactions.Acylation of anisole with decanoic acid. researchgate.net
Alternative Solvents/Catalysts Ionic Liquids (e.g., [bmim][BF₄])Recyclable, can enhance selectivity, acts as both solvent and catalyst.Benzoylation of anisole with Cu(OTf)₂ catalyst. liv.ac.uk
Alternative Solvents/Catalysts Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃)Low cost, biodegradable, recyclable, dual function.Microwave-assisted acylation of various aromatics. rsc.org
Catalyst Recyclability Heterogeneous Catalysts (e.g., Mordenite (B1173385) Zeolite)Easy separation, reusability, shape selectivity.Acylation of anisole with acetic anhydride. scirp.org

Catalyst Design and Ligand Effects in Benzophenone Synthesis

The core of synthesizing this compound via Friedel-Crafts acylation lies in the selection and design of the catalyst. The catalyst's role is to activate the acylating agent (3,5-difluorobenzoyl chloride), making it sufficiently electrophilic to attack the electron-rich 1,2-dimethoxybenzene ring.

Catalyst Selection and Activity: A wide range of Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and Brønsted acids (e.g., trifluoromethanesulfonic acid) can catalyze this reaction. libretexts.orguni-stuttgart.de The choice of catalyst significantly impacts reaction efficiency and conditions. Strong Lewis acids like AlCl₃ are highly effective but are required in stoichiometric amounts because they complex with the product ketone, leading to large volumes of waste during workup. libretexts.orgyoutube.com Catalytic amounts of stronger acids, such as trifluoromethanesulfonic acid (TfOH), can be highly effective and are often considered superacids. mdpi.com Metal triflates (e.g., Cu(OTf)₂, Sc(OTf)₃) are also potent Lewis acid catalysts that can be used in catalytic quantities and are often more tolerant to functional groups. liv.ac.uk The use of heterogeneous catalysts like zeolites or metal oxides offers the advantage of easy separation and recycling. researchgate.neteurekaselect.comacs.org

Regioselectivity and Ligand Effects: In the acylation of 1,2-dimethoxybenzene, the two methoxy groups are ortho- and para-directing. This leads to the possibility of substitution at the 3- or 4-position. The desired product, 3',4'-dimethoxybenzophenone, results from acylation at the 4-position, which is generally favored due to reduced steric hindrance compared to the 3-position. The choice of catalyst and reaction conditions can influence this regioselectivity. alexandonian.com For example, bulkier catalyst systems may favor the less sterically hindered para-acylation.

The use of ionic liquids as solvents can also influence regioselectivity. For the benzoylation of anisole, using Cu(OTf)₂ in the ionic liquid [bmim][BF₄] resulted in a high para-selectivity (o/p ratio of 4/96). liv.ac.uk Similarly, heterogeneous catalysts like mordenite zeolite have shown excellent para-selectivity in the acylation of anisole due to shape-selective constraints within their porous structure. scirp.org While specific ligand effects are less commonly discussed for standard Friedel-Crafts acylation, in more advanced catalytic systems, the ligands coordinated to a metal catalyst can tune its Lewis acidity and steric profile, thereby influencing both reactivity and selectivity. For instance, in fluorous Lewis acid systems, perfluoroalkanesulfonyl amide ligands are used to create highly active and recyclable catalysts. researchgate.netnih.gov

Catalyst SystemSubstrate(s)Key Findings
Cu(OTf)₂ in [bmim][BF₄]Anisole, Benzoyl chlorideQuantitative conversion, high para-selectivity (o/p = 4/96). liv.ac.uk
Mordenite ZeoliteAnisole, Acetic anhydrideQuantitative conversion and >99% para-selectivity; catalyst reusable >30 times. scirp.org
[CholineCl][ZnCl₂]₃ (DES)Veratrole, Benzoyl chloride90% yield of 3,4-dimethoxybenzophenone (B177204) under microwave irradiation. rsc.org
Trifluoromethanesulfonic Acid (TfOH)Benzene, Benzoyl Chloride80% yield using catalytic amounts of acid. uni-stuttgart.de
Scrutinyite-SnO₂ NanosheetsVarious aromatics, Acid chloridesUp to 92% yield, high regioselectivity, solvent-free conditions. acs.org

Advanced Spectroscopic and Crystallographic Elucidation of 3,5 Difluoro 3 ,4 Dimethoxybenzophenone Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3,5-Difluoro-3',4'-dimethoxybenzophenone. Through a suite of one-dimensional and two-dimensional experiments, the precise chemical environment of each proton and carbon atom can be mapped.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Multi-dimensional NMR experiments are crucial for establishing the covalent framework and through-space interactions within the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. For the 3,5-difluorophenyl ring, COSY would show correlations between the proton at position 4 and the protons at positions 2 and 6. In the 3',4'-dimethoxyphenyl ring, a correlation between the protons at positions 5' and 6' would be expected, as well as between the proton at 2' and the one at 6' if their coupling is resolved.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This technique is fundamental for assigning the carbon signals based on their attached protons. For instance, the signals of the methoxy (B1213986) protons would correlate with the methoxy carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is particularly useful for connecting the different structural fragments. Key HMBC correlations would be observed from the protons on the aromatic rings to the carbonyl carbon, unequivocally linking the two aryl moieties to the ketone functional group. Correlations from the methoxy protons to the aromatic carbons at positions 3' and 4' would confirm their placement.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's conformation. For this compound, NOESY could reveal correlations between the protons on the two aromatic rings (e.g., H-2/H-6 and H-2'/H-6'), indicating their relative spatial orientation around the carbonyl bridge.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)
C=O-~194.0H-2, H-6, H-2', H-6'
1-~140.0H-2, H-6
2, 6~7.3 - 7.5~112.0 (d, J_CF)C=O, C-4, C-1
3, 5-~163.0 (dd, J_CF)H-2, H-6, H-4
4~7.0 - 7.2~110.0 (t, J_CF)C-2, C-6
1'-~130.0H-2', H-5', H-6'
2'~7.4 - 7.6~111.0C=O, C-4', C-6'
3'-~149.0H-5', OCH₃
4'-~154.0H-2', H-5', H-6', OCH₃
5'~6.9 - 7.1~112.0C-1', C-3', C-4'
6'~7.3 - 7.5~124.0C=O, C-2', C-4'
3'-OCH₃~3.9~56.0C-3'
4'-OCH₃~3.9~56.0C-4'

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments of Fluorine Atoms

Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. wikipedia.org The chemical shift of the ¹⁹F signal is very sensitive to the electronic environment. biophysics.org For this compound, a single ¹⁹F NMR signal would be expected due to the chemical equivalence of the two fluorine atoms at positions 3 and 5. The chemical shift would be indicative of a fluorine atom attached to an sp²-hybridized carbon in an electron-deficient aromatic ring due to the ketone group. Furthermore, coupling between the fluorine atoms and the aromatic protons (H-2, H-4, and H-6) would result in a complex multiplet structure for the ¹⁹F signal, providing further structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are excellent for identifying functional groups and gaining information about molecular structure and bonding.

Analysis of Carbonyl Stretching Frequencies and Aromatic Ring Vibrations

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For benzophenone (B1666685), this band typically appears around 1660 cm⁻¹. researchgate.net The presence of electron-withdrawing fluorine atoms on one ring and electron-donating methoxy groups on the other will influence the electronic character of the carbonyl group and thus its stretching frequency. The difluorophenyl group will tend to increase the frequency, while the dimethoxyphenyl group will have a slight lowering effect.

The spectra will also display a series of bands in the 1600-1400 cm⁻¹ region, which are characteristic of the C=C stretching vibrations within the aromatic rings. The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1270-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-F stretching vibrations will likely appear as strong absorptions in the 1350-1120 cm⁻¹ range.

Correlation of Vibrational Modes with Substituent Effects and Intermolecular Interactions

The precise frequencies of the vibrational modes are sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the fluorine atoms will influence the vibrations of the 3,5-difluorophenyl ring, while the electron-donating methoxy groups will affect the 3',4'-dimethoxyphenyl ring. These effects can be analyzed to understand the electronic communication across the benzophenone framework. In the solid state, intermolecular interactions, such as dipole-dipole interactions and weak C-H···O or C-H···F hydrogen bonds, can lead to shifts and splitting of vibrational bands compared to the solution or gas phase.

Table 2: Predicted Characteristic Infrared and Raman Bands for this compound (Note: These are predicted frequency ranges based on typical values for the respective functional groups.)

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 30003100 - 3000Medium-Weak
C-H stretch (methoxy)2980 - 28502980 - 2850Medium
C=O stretch1670 - 16501670 - 1650Strong (IR), Medium (Raman)
C=C stretch (aromatic)1600 - 14501600 - 1450Medium-Strong
C-F stretch1350 - 11201350 - 1120Strong (IR)
C-O stretch (asymmetric)1270 - 12001270 - 1200Strong (IR)
C-O stretch (symmetric)1075 - 10201075 - 1020Medium (IR)
Aromatic out-of-plane bending900 - 675900 - 675Strong (IR)

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₅H₁₂F₂O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass and, consequently, its molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙). The fragmentation of benzophenones is well-characterized and typically involves cleavage at the carbonyl group. nih.gov Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Loss of one of the aryl groups to form acylium ions. This would result in fragment ions corresponding to [C₇H₃F₂O]⁺ (from loss of the dimethoxyphenyl radical) and [C₉H₉O₃]⁺ (from loss of the difluorophenyl radical).

Loss of small molecules: Fragmentation of the methoxy groups could lead to the loss of a methyl radical (·CH₃) followed by the loss of carbon monoxide (CO).

The relative abundance of the fragment ions would provide further evidence for the proposed structure. The stability of the resulting carbocations and radicals will govern the preferred fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound, an HRMS analysis would be expected to confirm its elemental composition of C₁₅H₁₂F₂O₃. The theoretically calculated exact mass would be compared against the experimentally measured value. A close correlation between these two values provides strong evidence for the compound's molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₁₅H₁₂F₂O₃
Theoretical Exact Mass 278.0754
Measured Exact Mass Data not available

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structural connectivity of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion of the compound is isolated and then subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The pattern of these fragments offers insights into the molecule's substructures.

For this compound, characteristic fragmentation pathways would likely involve the cleavage of the carbonyl group and the loss of the methoxy groups. The specific masses of the resulting fragments would help to confirm the arrangement of the difluorophenyl and dimethoxyphenyl rings around the central ketone.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, as well as reveal how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold them together. As no crystallographic data for this compound is available, the following subsections describe the type of information that such a study would yield.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A successful single-crystal X-ray diffraction study would provide a detailed geometric description of the this compound molecule in the solid state. This would include the precise lengths of all covalent bonds (e.g., C-C, C-H, C-O, C-F, C=O) and the angles between them. Torsional angles would describe the conformation of the molecule, particularly the twist between the two phenyl rings.

Table 2: Hypothetical Selected Geometric Parameters from X-ray Diffraction

Parameter Description Value
C-F Bond Lengths Length of the carbon-fluorine bonds on the difluorophenyl ring. Data not available
C=O Bond Length Length of the carbonyl double bond. Data not available

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking) in Crystal Lattices

The way molecules pack in a crystal is determined by a variety of non-covalent intermolecular interactions. An X-ray crystal structure would allow for the detailed analysis of these interactions, such as potential weak hydrogen bonds, halogen bonds involving the fluorine atoms, and π-π stacking between the aromatic rings. These interactions are crucial in determining the physical properties of the solid material.

Polymorphism and Solid-State Conformational Variabilities

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have distinct physical properties. Studies on the crystallization of this compound under various conditions could reveal the existence of different polymorphs. Furthermore, the molecule may exhibit conformational flexibility, leading to different molecular shapes in the solid state. A comprehensive crystallographic investigation would be necessary to identify and characterize any potential polymorphs or conformational isomers.

Computational and Theoretical Chemistry Investigations of 3,5 Difluoro 3 ,4 Dimethoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3,5-Difluoro-3',4'-dimethoxybenzophenone. These calculations can predict its three-dimensional shape, the distribution of electrons, and the energies of different molecular arrangements.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. A DFT study of this compound would begin with a geometry optimization to find the most stable arrangement of its atoms in space. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

The energetics of the molecule, including its total energy and heat of formation, can also be calculated using DFT. These values are crucial for assessing the molecule's stability.

Illustrative Data Table: Predicted Geometric Parameters from DFT Calculations

ParameterPredicted Value
C=O Bond Length~1.24 Å
C-C (keto-phenyl) Bond Length~1.49 Å
Dihedral Angle (Difluorophenyl)~30° - 40°
Dihedral Angle (Dimethoxyphenyl)~25° - 35°
Note: These are estimated values based on typical DFT results for substituted benzophenones and are for illustrative purposes.

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of the electronic structure.

While computationally more demanding than DFT, ab initio calculations would offer a more precise determination of the electronic energy and wavefunction of this compound. These high-level calculations are particularly useful for benchmarking the results from DFT and for studying excited state properties, which are relevant to the photochemistry of benzophenones.

The flexibility of the benzophenone (B1666685) scaffold arises from the rotation around the single bonds connecting the phenyl rings to the carbonyl carbon. A potential energy surface (PES) scan is a computational technique used to explore the different conformations of a molecule and their relative energies.

For this compound, a PES scan would involve systematically rotating the dihedral angles of the two phenyl rings and calculating the energy at each step. This would reveal the energy barriers to rotation and identify the most stable (lowest energy) conformations. The results would likely show that planar arrangements are energetically unfavorable due to steric clashes between the rings.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. This framework is essential for understanding a molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In this compound, the electron-withdrawing fluorine atoms on one ring and the electron-donating methoxy (B1213986) groups on the other would significantly influence the energies of the HOMO and LUMO. The HOMO is likely to be localized on the more electron-rich dimethoxyphenyl ring, while the LUMO would have significant contributions from the carbonyl group and the difluorophenyl ring. The HOMO-LUMO gap would be a critical parameter for predicting the molecule's electronic absorption properties (i.e., its UV-visible spectrum) and its potential as an electron donor or acceptor.

Illustrative Data Table: Predicted FMO Energies and HOMO-LUMO Gap

OrbitalEnergy (eV)
HOMO~ -6.5 eV
LUMO~ -2.0 eV
HOMO-LUMO Gap ~ 4.5 eV
Note: These are estimated values based on calculations for similar aromatic ketones and are for illustrative purposes.

The distribution of electron density in a molecule determines its electrostatic properties and how it interacts with other molecules. Charge distribution analysis can be performed using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, to assign partial charges to each atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of the molecule. The MEP map of this compound would show regions of negative potential (in red) and positive potential (in blue). The negative potential would be concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atoms, indicating sites susceptible to electrophilic attack. The positive potential would be located around the hydrogen atoms. These maps are invaluable for understanding intermolecular interactions and predicting sites of reactivity.

Prediction of Spectroscopic Parameters from First Principles

First principles calculations, particularly those based on density functional theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These methods solve the quantum mechanical equations governing the behavior of electrons in a molecule to determine its electronic structure and, from that, derive various spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy, aiding in the interpretation of experimental spectra. For benzophenone derivatives, DFT calculations are commonly employed for this purpose. researchgate.net

The process typically involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These tensors are then used to determine the chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). A variety of functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), can be utilized to achieve results that correlate well with experimental data. researchgate.net The choice of computational method can be benchmarked against experimental results to ensure accuracy. github.io

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
C=O 195.2
C3' 154.1
C4' 149.3
C1 140.5
C3, C5 163.0 (d, J=248 Hz)
C1' 131.8
C5' 123.0
C6' 111.5
C2' 110.2
C2, C6 109.8 (d, J=26 Hz)
C4 108.5 (t, J=25 Hz)
OCH₃ 56.1

Note: Predicted values are illustrative and depend on the specific computational method employed. 'd' denotes a doublet and 't' a triplet due to C-F coupling.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict the frequencies and intensities of these vibrations, which correspond to the stretching, bending, and torsional motions of the atoms.

For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. ysu.am These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. researchgate.net The analysis of these vibrational modes can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch, C-F stretches, and the aromatic C-H stretches. ysu.amresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Carbonyl (C=O) Stretch ~1665
Aromatic C=C Stretch 1600-1450
C-F Stretch 1250-1120

Computational Design and Prediction of Novel Derivatives with Tuned Properties

Computational chemistry enables the rational design of novel molecules with desired properties, moving beyond the trial-and-error of traditional synthesis.

In silico screening involves the creation of a virtual library of derivatives of a parent molecule, in this case, this compound. By systematically modifying the structure (e.g., changing substituent positions or types), it is possible to explore the structure-property relationships. For benzophenone derivatives, these properties can include electronic and photophysical characteristics. scialert.net

For example, the introduction of different electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the electronic absorption and emission properties, which are crucial for applications in materials science, such as organic light-emitting diodes (OLEDs) or photoinitiators. Computational tools can efficiently predict these properties for a large number of virtual compounds, identifying promising candidates for synthesis. acs.org

Table 3: Illustrative In Silico Screening of Benzophenone Derivatives

Derivative Substitution HOMO (eV) LUMO (eV) Energy Gap (eV)
3,5-Difluoro-3',4'-dimethoxy -6.2 -1.8 4.4
3,5-Dichloro-3',4'-dimethoxy -6.3 -2.0 4.3
3,5-Difluoro-3',4'-dinitro -7.1 -3.0 4.1

Once promising derivatives have been identified through in silico screening, computational methods can be used to assess their synthetic feasibility. This involves evaluating potential synthetic routes and predicting the thermodynamics and kinetics of key reaction steps. For instance, DFT calculations can be used to determine the activation energies of proposed reactions, providing insight into whether a reaction is likely to proceed under reasonable experimental conditions.

This computational assessment can help to prioritize synthetic targets, saving significant time and resources in the laboratory. By identifying potential synthetic bottlenecks or unfeasible routes early on, researchers can focus their efforts on the most viable and promising molecular designs. The synthesis of benzophenone derivatives often involves reactions like Friedel-Crafts acylation, and computational models can help to predict the regioselectivity and efficiency of such reactions for novel analogs. researchgate.net

Chemical Reactivity, Derivatization, and Transformation Studies of 3,5 Difluoro 3 ,4 Dimethoxybenzophenone

Reactions at the Carbonyl Group

The ketone carbonyl group in 3,5-Difluoro-3',4'-dimethoxybenzophenone is the primary site for nucleophilic attack. The electron-withdrawing nature of the 3,5-difluorophenyl group is anticipated to enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to a range of nucleophilic addition reactions.

Nucleophilic Addition Reactions: Enolates, Imines, and Related Adducts

The reaction of this compound with carbon-based nucleophiles, such as enolates derived from esters, ketones, or nitriles, is expected to proceed readily to form the corresponding tertiary alcohol adducts. For instance, the addition of the enolate of acetone (B3395972) would yield a β-hydroxy ketone. Similarly, organometallic reagents like Grignard or organolithium reagents would add to the carbonyl to produce tertiary alcohols.

The formation of imines and related C=N double-bonded compounds is another key reaction pathway. Condensation with primary amines, in the presence of an acid catalyst and dehydrating agent, would lead to the formation of the corresponding ketimines. The reactivity of the amine would influence the reaction conditions required. For example, more nucleophilic alkylamines would likely react more readily than less nucleophilic anilines. The general mechanism for imine formation is depicted below:

General Mechanism of Imine FormationA representative mechanism for the acid-catalyzed formation of an imine from a ketone and a primary amine.

Reductions to Diarylmethanols and Diarylmethanes

The carbonyl group of this compound is readily reducible to a secondary alcohol (diarylmethanol) or further to a methylene (B1212753) group (diarylmethane). The choice of reducing agent will determine the final product.

Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are expected to efficiently reduce the ketone to (3,5-difluorophenyl)(3',4'-dimethoxyphenyl)methanol. The reaction with sodium borohydride in an alcoholic solvent would be a common and effective method for this transformation.

More vigorous reduction conditions are required to convert the carbonyl group to a methylene group. Common methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). These reactions would yield 3,5-difluoro-3',4'-dimethoxydiphenylmethane.

Transformation Reagents and Conditions Expected Product
Reduction to AlcoholNaBH₄, Methanol, Room Temperature(3,5-difluorophenyl)(3',4'-dimethoxyphenyl)methanol
Reduction to MethaneZn(Hg), HCl, Reflux (Clemmensen)3,5-difluoro-3',4'-dimethoxydiphenylmethane
Reduction to MethaneH₂NNH₂, KOH, Ethylene Glycol, High Temp. (Wolff-Kishner)3,5-difluoro-3',4'-dimethoxydiphenylmethane

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The conversion of the carbonyl group to a carbon-carbon double bond can be achieved through olefination reactions. The Wittig reaction, utilizing a phosphonium (B103445) ylide, would produce a substituted alkene. wikipedia.orgorganic-chemistry.orglumenlearning.comlibretexts.org The nature of the ylide would determine the structure of the resulting alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-(3,5-difluorophenyl)-1-(3',4'-dimethoxyphenyl)ethene.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, offers an alternative and often advantageous route to alkenes, particularly for the synthesis of (E)-alkenes. wikipedia.org The reaction of this compound with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, would be expected to yield the corresponding α,β-unsaturated ester. The HWE reaction is often preferred due to the easier removal of the phosphate (B84403) byproduct compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgresearchgate.net

Reaction Reagent Expected Product
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)1-(3,5-difluorophenyl)-1-(3',4'-dimethoxyphenyl)ethene
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate & BaseEthyl 2-(3,5-difluorophenyl)-2-(3',4'-dimethoxyphenyl)acrylate

Electrophilic Aromatic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound exhibit markedly different reactivities towards electrophilic aromatic substitution (EAS). The directing effects of the existing substituents will determine the regioselectivity of these reactions.

Regioselectivity Directed by Fluoro and Methoxy (B1213986) Substituents

The 3,5-difluorophenyl ring is strongly deactivated towards EAS due to the powerful electron-withdrawing inductive effect of the two fluorine atoms. Fluorine is an ortho, para-director, but the deactivating effect is so strong that forcing conditions would be required for substitution to occur on this ring. Any substitution would be expected to occur at the C2, C4, or C6 positions, directed by the fluorine atoms.

In stark contrast, the 3',4'-dimethoxyphenyl ring is strongly activated towards EAS. The two methoxy groups are strong activating groups and are ortho, para-directors. msu.edulibretexts.org The combined directing effects of the 3'-methoxy and 4'-methoxy groups will strongly favor substitution at the C5' position, which is para to the 3'-methoxy group and ortho to the 4'-methoxy group. Substitution at the C2' position (ortho to the 3'-methoxy group) is also possible but may be sterically hindered by the adjacent carbonyl group. The C6' position is ortho to the 4'-methoxy group.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

Predicted Regioselectivity of Electrophilic Aromatic SubstitutionThe electron-rich 3',4'-dimethoxyphenyl ring is the predicted site of electrophilic attack, primarily at the C5' position.

Nitration, Halogenation, and Sulfonation Studies

Based on the predicted regioselectivity, electrophilic substitution reactions are expected to occur exclusively on the activated 3',4'-dimethoxyphenyl ring.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield 3,5-Difluoro-3',4'-dimethoxy-5'-nitrobenzophenone as the major product.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely result in the formation of the 5'-bromo or 5'-chloro derivative, respectively.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group, likely at the 5'-position, to give 5-(3,5-difluorobenzoyl)-2,3-dimethoxybenzenesulfonic acid.

Reaction Reagents Predicted Major Product
NitrationHNO₃, H₂SO₄3,5-Difluoro-3',4'-dimethoxy-5'-nitrobenzophenone
BrominationBr₂, FeBr₃5'-Bromo-3,5-difluoro-3',4'-dimethoxybenzophenone
SulfonationH₂SO₄, SO₃5-(3,5-difluorobenzoyl)-2,3-dimethoxybenzenesulfonic acid

Metalation and Cross-Coupling Reactivity of Halogenated Positions

The carbon-fluorine bonds in this compound offer pathways for further functionalization through metalation and transition-metal-catalyzed cross-coupling reactions, although C-F bond activation is typically more challenging than that of other halogens.

Directed ortho metalation (DoM) is a powerful method for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The resulting aryllithium or related organometallic species can then be trapped with various electrophiles. wikipedia.org

For the 3,5-difluorophenyl ring, the primary DMG is the carbonyl group. However, direct treatment with organolithium reagents often leads to competitive nucleophilic addition to the carbonyl. A common strategy to circumvent this is the in-situ protection of the carbonyl group through the addition of an amide anion. harvard.edu Alternatively, the protons at the C2 and C6 positions are the most acidic due to the synergistic electron-withdrawing effects of the adjacent fluorine atom and the carbonyl group. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or a TMP-based metal amide, could potentially effect selective deprotonation at these sites, leading to an organometallic intermediate ready for reaction with an electrophile. organic-chemistry.orgharvard.edu

While C-F bonds are the strongest carbon-halogen bonds and generally resistant to oxidative addition by palladium(0), which is the key initial step in many cross-coupling cycles, recent advances in catalyst design have enabled the use of aryl fluorides in these transformations. rsc.orgrsc.org This typically requires electron-deficient aryl fluorides and specialized catalytic systems, often involving electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that facilitate the challenging C-F bond activation step. nih.gov

Heck Reaction : The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. nih.govlibretexts.org For this compound, a potential Heck reaction would involve coupling with an alkene like styrene (B11656) or an acrylate, catalyzed by a palladium complex. This would replace one of the fluorine atoms with a vinyl group. nih.govnih.gov

Sonogashira Coupling : The Sonogashira reaction is a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org Applying this to the target molecule would allow for the introduction of an alkynyl moiety in place of a fluorine atom, providing access to a wide range of functionalized benzophenones. wikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst System (Example)Potential Product
Heck ReactionStyrenePd(OAc)₂, bulky phosphine ligand (e.g., SPhos), strong base (e.g., K₃PO₄)3-Fluoro-5-styryl-3',4'-dimethoxybenzophenone
Sonogashira CouplingPhenylacetylenePd(PPh₃)₂Cl₂, CuI, amine base (e.g., Et₃N)3-Fluoro-5-(phenylethynyl)-3',4'-dimethoxybenzophenone

Photochemical Transformations and Photoreactivity

Benzophenone (B1666685) and its derivatives are renowned for their rich photochemistry. Upon absorption of ultraviolet (UV) light, typically in the n→π* transition of the carbonyl group, this compound would be excited from its singlet ground state (S₀) to an excited singlet state (S₁). This is followed by rapid and highly efficient intersystem crossing (ISC) to the triplet state (T₁).

The resulting triplet state is a diradical-like species that is highly reactive. A characteristic reaction of benzophenone triplets is hydrogen atom abstraction from suitable donor molecules (e.g., alcohols, alkanes). In the presence of a hydrogen donor like isopropanol, the benzophenone derivative would be photoreduced, leading to the formation of a ketyl radical. Dimerization of this radical could yield a pinacol-type product.

Furthermore, related structures such as chalcones bearing alkyne groups have been shown to undergo unique photochemical transformations upon UV irradiation, leading to complex polycyclic aromatic systems like benzo[b]fluorenes. nih.gov While this compound does not possess these specific functionalities, its fundamental benzophenone core suggests a high potential for various photochemical reactions, including cycloadditions (e.g., Paterno-Büchi reaction with alkenes) and energy transfer processes, making it a potential photosensitizer.

Intermolecular and Intramolecular Photocycloaddition Reactions

The Paterno-Büchi reaction, a [2+2] photocycloaddition of an excited carbonyl compound with a ground-state alkene to form an oxetane, is a characteristic reaction of benzophenones. The reaction typically proceeds through the triplet excited state of the benzophenone. The efficiency and regioselectivity of this reaction are influenced by the electronic nature of both the benzophenone and the alkene.

For this compound, the presence of two electron-withdrawing fluorine atoms on one phenyl ring and two electron-donating methoxy groups on the other is expected to create a push-pull electronic character. This could influence the energy and reactivity of the triplet excited state. In intermolecular photocycloaddition reactions with electron-rich alkenes, the electrophilic nature of the triplet carbonyl oxygen would be a key factor. While no specific studies on the photocycloaddition reactions of this compound have been reported, research on other benzophenone derivatives suggests that such reactions are feasible. For instance, visible-light-driven [2+2] photocycloadditions between benzophenone and the C=C bonds in unsaturated lipids have been observed, proceeding through the formation of noncovalent complexes. nih.gov

Intramolecular photocycloaddition would require the presence of a tethered alkene moiety. The substitution pattern of this compound does not inherently lend itself to intramolecular reactions without further derivatization. However, if an appropriate alkene-containing side chain were introduced, the electronic and steric effects of the fluorine and methoxy substituents would play a crucial role in the feasibility and stereochemical outcome of the cyclization.

Photoinduced Hydrogen Atom Abstraction and Radical Chemistry

One of the most well-documented photochemical reactions of benzophenones is their ability to abstract a hydrogen atom from a suitable donor upon excitation to the triplet state. taylorfrancis.com This process generates a benzhydrol radical and a radical derived from the hydrogen donor. The reactivity of the benzophenone triplet state in hydrogen abstraction is highly dependent on its electronic configuration, which is influenced by the substituents on the aromatic rings.

The radical species generated from this compound following hydrogen abstraction would be a difluoro-dimethoxy-substituted benzhydrol radical. The subsequent chemistry of this radical could involve dimerization to form a pinacol, or it could participate in other radical-mediated processes. The specific reaction pathways would depend on the reaction conditions and the nature of the hydrogen donor.

Excited State Dynamics and Quenching Mechanisms

Upon absorption of UV light, this compound is promoted to an excited singlet state (S1). Due to the inherent properties of the benzophenone chromophore, this singlet state is expected to undergo rapid and efficient intersystem crossing (ISC) to the triplet state (T1). bgsu.edu The lifetime and decay pathways of this triplet state are central to the photochemistry of the molecule.

The excited state dynamics can be investigated using techniques such as transient absorption spectroscopy. For the parent benzophenone, the triplet state has a characteristic absorption in the visible region. researchgate.netedinst.comedinst.com The lifetime of the triplet state of this compound would be influenced by its substitution pattern. The fluorine atoms might slightly alter the energy of the triplet state, while the methoxy groups could affect the rate of non-radiative decay processes. rsc.orgresearchgate.net

The triplet excited state of this compound can be deactivated through several quenching mechanisms, including energy transfer to a suitable acceptor with a lower triplet energy, or by electron transfer processes. The efficiency of quenching by electron donors has been shown to be influenced by the ionization potential of the quencher and the solvent polarity. electronicsandbooks.com The presence of both electron-withdrawing and electron-donating groups in this compound may lead to complex quenching behavior, potentially involving charge-transfer interactions with quenchers.

Table of Spectroscopic Data for a Related Compound

While specific data for this compound is not available, the following table presents UV absorption data for the parent benzophenone in different solvents to illustrate the effect of solvent polarity on its electronic transitions. scialert.net

CompoundSolventλmax (π→π) (nm)λmax (n→π) (nm)
Benzophenonen-hexane247.6205.3 (blue-shifted)
BenzophenoneEthanol252.7197.7 (blue-shifted)

Note: The n→π transition typically undergoes a hypsochromic (blue) shift in polar, protic solvents due to stabilization of the non-bonding electrons on the carbonyl oxygen through hydrogen bonding.*

Photophysical Properties and Advanced Spectroscopic Applications of 3,5 Difluoro 3 ,4 Dimethoxybenzophenone

Electronic Absorption and Emission Spectroscopy in Solution and Solid State

There is a lack of published experimental data regarding the electronic absorption and emission properties of 3,5-Difluoro-3',4'-dimethoxybenzophenone.

UV-Vis Absorption Maxima and Molar Extinction Coefficients for Electronic Transitions

No specific data on the UV-Vis absorption maxima (λmax) and the corresponding molar extinction coefficients (ε) for the electronic transitions of this compound in various solvents or in the solid state have been reported in the reviewed literature.

Fluorescence and Phosphorescence Emission Spectra and Quantum Yields

Information regarding the fluorescence and phosphorescence emission spectra, as well as the quantum yields for these processes, is not available for this compound. The emissive properties of this compound upon excitation have not been characterized.

Solvatochromism and Environmental Effects on Photophysical Behavior

Studies investigating the influence of solvent polarity and other environmental factors on the absorption and emission spectra of this compound (solvatochromism) have not been found. Therefore, no data can be presented on the shifts in spectral bands as a function of the solvent environment.

Time-Resolved Spectroscopy for Excited State Dynamics

The excited-state dynamics of this compound remain unexplored, as no time-resolved spectroscopic studies have been published.

Picosecond and Nanosecond Transient Absorption Spectroscopy

There are no available reports on picosecond or nanosecond transient absorption spectroscopy studies for this compound. Such studies would be crucial for identifying and characterizing transient species such as triplet states, radical ions, or other intermediates that may form upon photoexcitation.

Fluorescence Lifetime Measurements and Non-Radiative Decay Pathways

In the absence of fluorescence data, no measurements of the fluorescence lifetime (τf) for this compound have been reported. Consequently, the kinetics of its excited-state decay and the contributions of non-radiative pathways, such as intersystem crossing and internal conversion, have not been determined.

Triplet State Characterization and Intersystem Crossing Efficiencies

Information regarding the triplet state characteristics, such as the triplet energy level (ET), triplet lifetime (τT), and quantum yield of triplet formation (ΦT) for this compound, is not available. Benzophenones are known for their efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the triplet manifold (T1), a property governed by the presence of the carbonyl group and spin-orbit coupling. researchgate.netnih.govscispace.com The substitution pattern on the phenyl rings, specifically the fluorine and methoxy (B1213986) groups in the target molecule, would influence these photophysical parameters. However, without experimental data from techniques such as laser flash photolysis, time-resolved phosphorescence, or computational studies, any discussion on the specific ISC efficiencies and triplet state dynamics of this compound would be purely speculative.

Advanced Spectroscopic Probes and Sensors

The development of fluorescent probes and sensors based on a specific molecular scaffold requires dedicated synthesis and characterization studies. There is no published research detailing the design and synthesis of fluorescent probes derived from this compound.

Mechanism of Fluorescence Quenching and Enhancement by External Analytes

Understanding the mechanism of fluorescence modulation (quenching or enhancement) is fundamental to the application of a fluorescent probe. nih.govfiveable.meresearchgate.net These mechanisms can include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or analyte-induced changes in the probe's electronic structure. Without any experimental data on the interaction of this compound or its derivatives with any external analytes (biological or non-biological), a discussion of these mechanisms would be unfounded.

Spectroscopic Applications in Analytical Chemistry (Excluding biological analytes)

Given the lack of any developed probes based on this compound, there are no documented spectroscopic applications in analytical chemistry for the detection of non-biological analytes. Such applications would require the demonstration of a selective and sensitive response of a this compound-based probe to a target analyte, which has not been reported.

Exploration of 3,5 Difluoro 3 ,4 Dimethoxybenzophenone in Advanced Materials Science

Photoinitiator and Photopolymerization Applications

Benzophenone (B1666685) and its derivatives are well-established as Type II photoinitiators, which function by absorbing light and subsequently interacting with a co-initiator to generate the free radicals necessary for polymerization. polymerinnovationblog.comresearchgate.net The specific electronic and steric nature of the substituents on the benzophenone core can significantly modulate its performance, including its light absorption characteristics and initiation efficiency. mdpi.comrsc.org

Efficiency and Wavelength Sensitivity of Photopolymerization Processes

The efficiency and wavelength sensitivity of a photoinitiator are critical for practical applications, especially with the increasing use of monochromatic light sources like light-emitting diodes (LEDs). researchgate.net The absorption spectrum of a benzophenone derivative is dictated by its substituent pattern.

The photopolymerization efficiency depends on factors such as the molar extinction coefficient at the irradiation wavelength, the quantum yield of intersystem crossing, and the reactivity of the triplet state with the co-initiator. The "push-pull" nature of 3,5-Difluoro-3',4'-dimethoxybenzophenone, with both electron-donating and electron-withdrawing groups, can enhance ISC and lead to a highly reactive triplet state, potentially resulting in high initiation efficiency. mdpi.compreprints.org

Table 1. Comparison of Maximum Absorption Wavelengths (λmax) for Selected Benzophenone Derivatives (Illustrative Data). This table presents typical absorption data for related compounds to illustrate substituent effects, as specific experimental data for this compound is not readily available in the literature.
CompoundSubstituentsTypical λmax (nm)Reference Principle
BenzophenoneNone~252 researchgate.net
4,4'-Bis(diethylamino)benzophenone (EMK)Strong Electron-Donating~360 mdpi.com
Benzophenone-Carbazole DerivativesElectron-Donating365-405 nih.gov
Hydroxy-BenzophenonesElectron-Donating (OH)225-325 researchgate.net

Impact of Substituents on Photoinitiator Performance in Polymer Matrices

The substituents are the primary drivers of a photoinitiator's performance. In this compound, the effects are twofold.

Electron-Withdrawing Groups (3,5-Difluoro):

Electronic Effects: The two fluorine atoms are strongly electronegative, making the phenyl ring to which they are attached electron-deficient. This influences the distribution of electron density across the molecule and lowers the energy of molecular orbitals. rsc.org

Reactivity: The electron-withdrawing nature can enhance the electrophilicity of the carbonyl carbon in the excited state, potentially influencing its interaction with other molecules in the polymer matrix.

Electron-Donating Groups (3',4'-Dimethoxy):

Electronic Effects: The methoxy (B1213986) groups donate electron density through resonance, making their attached phenyl ring electron-rich. This is the primary reason for the expected red-shift in the UV-Vis absorption spectrum. rug.nl

Reactivity: Increased electron density on the carbonyl group in the excited state is generally correlated with a higher efficiency of hydrogen abstraction from a co-initiator, which could lead to faster polymerization rates. researchgate.net

The combination of these opposing electronic influences in a single molecule creates a "push-pull" system. Such systems are known to have interesting photophysical properties, including high molar extinction coefficients and efficient charge transfer character in the excited state, which can be beneficial for photoinitiation. rsc.org

Table 2. Predicted Impact of Substituents on the Photoinitiator Properties of this compound.
PropertyEffect of 3,5-Difluoro Groups (Withdrawing)Effect of 3',4'-Dimethoxy Groups (Donating)Anticipated Net Effect
Wavelength Sensitivity (λmax)Minor blue-shift or modulationSignificant red-shiftRed-shifted absorption into the UV-A/Visible region
Molar Extinction Coefficient (ε)Modulation of intensityIncrease in intensityEnhanced light absorption compared to unsubstituted benzophenone
Intersystem Crossing (ISC) EfficiencyPotential enhancement via spin-orbit couplingMay influence excited state characterPotentially high, characteristic of benzophenones
Hydrogen Abstraction RateMay slightly decrease reactivityExpected to increase reactivityLikely efficient in the presence of a suitable co-initiator

Optoelectronic Materials and Devices

The same electronic properties that make substituted benzophenones interesting as photoinitiators also render them promising candidates for use in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). mdpi.comnih.gov

Incorporation into Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials

In OLEDs, materials must possess good thermal stability, suitable energy levels (HOMO and LUMO) for charge injection, and high photoluminescence quantum yields (for emitters) or high triplet energies (for hosts in phosphorescent OLEDs). nih.govresearchgate.net The benzophenone core is known for its high triplet energy and stability, making its derivatives attractive as host materials. mdpi.com

The electronically asymmetric structure of this compound suggests potential as a bipolar host material. The electron-rich dimethoxy-substituted ring could facilitate hole transport, while the electron-deficient difluoro-substituted ring could facilitate electron transport. A balanced charge transport is crucial for high efficiency in OLEDs. rsc.org

Furthermore, the benzophenone core is a well-known acceptor unit used in the design of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). mdpi.comnih.gov By combining an acceptor like benzophenone with a suitable donor, it is possible to achieve a small energy gap between the singlet and triplet excited states (ΔEST). This allows for the harvesting of non-emissive triplet excitons back into the emissive singlet state, dramatically increasing the theoretical internal quantum efficiency. The donor-acceptor character inherent in this compound could make it a candidate for incorporation into such TADF emitters. nih.govmdpi.com

Table 3. Typical Electronic Properties of Benzophenone-Based Host Materials for OLEDs (Illustrative Data).
Material TypeHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Reference Principle
Benzophenone-Carbazole Hosts-5.80 to -4.74-2.80 to -1.832.53 - 3.02 mdpi.com
Benzophenone-Acridine Hosts~ -5.9~ -2.5~ 2.7 preprints.org
Penta-carbazole-Benzophenone Hosts~ -5.7~ -2.3~ 2.8 mdpi.com

Application in Organic Photovoltaics (OPVs) as Electron Transport Materials or Acceptors

In OPV devices, materials are separated into electron donors and electron acceptors to facilitate charge separation at their interface upon light absorption. The properties of this compound, particularly due to its fluorinated ring, suggest a potential role as an electron transport material or a non-fullerene acceptor.

Fluorination is a common and effective strategy for designing high-performance acceptor materials for OPVs. researchgate.netresearchgate.net The high electronegativity of fluorine atoms tends to lower both the HOMO and LUMO energy levels of the molecule. rsc.org Lowering the LUMO level is particularly beneficial for electron acceptors as it can improve the energy alignment with common donor materials, leading to efficient charge transfer. pv-magazine.com Furthermore, fluorination can enhance intermolecular interactions (e.g., π-π stacking), which can improve charge mobility within the thin film. researchgate.net The presence of fluorine atoms has also been linked to improved stability and morphology in OPV active layers. pv-magazine.comnih.gov

While the dimethoxy groups are electron-donating, the strong electron-withdrawing effect of the difluoro groups on the other side of the π-conjugated system could impart sufficient electron-accepting character to the molecule as a whole, making it a candidate for investigation in OPV devices. researchgate.net

Design of this compound Derivatives for Tunable Electronic Properties

The strategic design of derivatives of this compound offers a pathway to precisely control their electronic properties for applications in advanced materials, such as organic light-emitting diodes (OLEDs). The electronic characteristics of benzophenone-based molecules are largely dictated by the nature and position of substituent groups on their phenyl rings. These modifications can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the energy gap and influencing the material's optical and electronic behavior.

The design of novel derivatives can be approached by introducing additional functional groups or by altering the existing ones. For instance, replacing the methoxy groups with stronger electron-donating groups, such as amino or carbazole (B46965) moieties, could further decrease the energy gap, shifting the emission color of an OLED from the blue to the green or red region of the spectrum. mdpi.com Conversely, adding more electron-withdrawing groups could widen the energy gap, which is desirable for creating host materials in phosphorescent OLEDs (PhOLEDs) that require high triplet energies. mdpi.com

The twisted conformation of the benzophenone core is another critical factor. The dihedral angle between the two phenyl rings, influenced by the steric hindrance of the substituents, affects the degree of π-conjugation across the molecule. nih.gov Modifying the substituents at the ortho positions (2, 2', 6, 6') can increase this twist, leading to a disruption of conjugation, which can result in a wider energy gap and higher triplet energy levels. This strategy is often employed in the design of host materials for PhOLEDs to ensure efficient energy transfer to the phosphorescent guest emitter. mdpi.com

A summary of how different substituents on a benzophenone core are predicted to affect its electronic properties is presented in the table below. This information is based on general principles of physical organic chemistry and computational studies of various benzophenone derivatives. iaea.orgscialert.netufms.br

Substituent GroupPositionExpected Effect on HOMOExpected Effect on LUMOExpected Effect on Energy Gap (Egap)
Electron-Donating (e.g., -OCH3, -NH2)Para (4, 4')IncreaseSlight IncreaseDecrease
Electron-Donating (e.g., -OCH3, -NH2)Ortho (2, 2')IncreaseSlight IncreaseDecrease (less effective due to steric twist)
Electron-Withdrawing (e.g., -F, -CN)Meta (3, 3', 5, 5')DecreaseDecreaseSlight Decrease/Increase
Electron-Withdrawing (e.g., -F, -CN)Para (4, 4')Significant DecreaseSignificant DecreaseSlight Decrease/Increase
Bulky Groups (e.g., -tBu)Ortho (2, 2')Minimal Electronic EffectMinimal Electronic EffectIncrease (due to increased steric twist)

By systematically applying these design principles, a library of this compound derivatives with a wide range of tailored electronic properties could be developed for various applications in organic electronics.

Nonlinear Optical (NLO) Properties

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a material to generate a single photon with twice the frequency (and half the wavelength). For a molecule to exhibit SHG, it must lack a center of inversion symmetry. Many benzophenone derivatives have been shown to crystallize in non-centrosymmetric space groups, making them candidates for SHG materials. The presence of both electron-donating (dimethoxy) and electron-withdrawing (difluoro) groups on the this compound molecule creates a donor-acceptor system, which can enhance the molecular hyperpolarizability and, consequently, the SHG efficiency.

Two-Photon Absorption (TPA) is a third-order NLO process where a material simultaneously absorbs two photons. The TPA cross-section is a measure of the efficiency of this process. Molecules with strong intramolecular charge transfer (ICT) characteristics, often found in donor-acceptor systems, tend to have large TPA cross-sections. The arrangement of the donor and acceptor groups in this compound could facilitate such an ICT upon excitation, suggesting a potential for significant TPA. The TPA characteristics of materials are of interest for applications such as 3D microfabrication, optical data storage, and photodynamic therapy.

While experimental data for the specific title compound is lacking, studies on other substituted benzophenones provide insights. For example, some benzophenone derivatives have shown SHG efficiencies several times that of standard materials like urea. Similarly, large TPA cross-sections have been measured for various donor-acceptor substituted organic molecules.

The relationship between molecular structure and NLO properties is a key aspect of designing new materials. For benzophenone derivatives, several molecular engineering strategies can be employed to optimize their NLO response:

Enhancing Donor-Acceptor Strength: The magnitude of the NLO response is strongly correlated with the strength of the electron-donating and electron-accepting groups. Replacing the methoxy groups with stronger donors (e.g., dialkylamino groups) or the fluorine atoms with stronger acceptors (e.g., nitro or cyano groups) would likely increase both the second-order (for SHG) and third-order (for TPA) NLO properties.

Extending π-Conjugation: Increasing the length of the conjugated system between the donor and acceptor groups can also lead to a significant enhancement of the NLO response. This could be achieved by inserting conjugated linkers, such as vinyl or ethynyl (B1212043) groups, between the phenyl rings and the carbonyl bridge.

Tuning the Dihedral Angle: The twist angle between the phenyl rings affects the extent of electronic communication between the donor and acceptor moieties. While a more planar structure can enhance conjugation, some degree of twisting can be beneficial for achieving a non-centrosymmetric crystal packing required for SHG. Fine-tuning this angle through the introduction of substituents with varying steric bulk is a viable strategy.

Symmetry Considerations: For SHG, breaking the centrosymmetry of the molecule is crucial. Asymmetrical substitution patterns are therefore preferred. For TPA, symmetrical donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) structures often exhibit larger cross-sections. Derivatives of this compound could be designed with these symmetries in mind.

The following table summarizes the general strategies for engineering the NLO properties of benzophenone derivatives.

NLO PropertyMolecular Engineering StrategyRationale
SHGIntroduce strong donor and acceptor groups in a non-centrosymmetric arrangement.Increases the molecular hyperpolarizability (β) and the likelihood of a non-centrosymmetric crystal structure.
TPACreate a symmetrical D-A-D or A-D-A structure with strong donors and acceptors.Enhances the intramolecular charge transfer upon excitation, leading to a larger TPA cross-section (σ₂).
SHG & TPAExtend the π-conjugated system between the donor and acceptor.Increases the delocalization of electrons, which generally enhances both second and third-order NLO responses.
SHGControl crystal packing through targeted intermolecular interactions (e.g., hydrogen bonding).Promotes the formation of a non-centrosymmetric crystal lattice, which is a prerequisite for bulk SHG.

Through these molecular engineering approaches, derivatives of this compound could be optimized for specific NLO applications.

Polymer Additives and Stabilizers

Benzophenone derivatives are widely used as additives in polymers to protect them from degradation caused by environmental factors, particularly ultraviolet (UV) radiation. The specific structure of this compound suggests its potential utility in this area, although specific studies on this compound are not prevalent. The following sections discuss its likely functions based on the known properties of related benzophenone compounds.

Benzophenones are a major class of UV absorbers. They function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby preventing the photo-oxidation of the polymer matrix. The mechanism of action for many benzophenones involves an excited-state intramolecular proton transfer (ESIPT), which requires a hydroxyl group in the ortho position to the carbonyl. While this compound does not possess this hydroxyl group, it can still function as a UV absorber through the reversible enol-keto tautomerization of the benzophenone moiety, which effectively dissipates UV energy. The fluorine and methoxy substituents would modify the absorption spectrum of the molecule, potentially allowing for tailored protection across different regions of the UV spectrum.

For a polymer additive to be effective, it must be compatible with the host polymer and be able to disperse uniformly throughout the polymer matrix. Poor compatibility can lead to phase separation, migration of the additive to the surface (blooming), and a reduction in its protective efficacy. The compatibility of an additive is determined by its polarity, molecular weight, and the nature of the polymer.

The presence of both polar (carbonyl, methoxy) and nonpolar (phenyl rings) regions in this compound gives it a moderate polarity. This would likely make it compatible with a range of polymers of intermediate polarity. The fluorine atoms can also influence its solubility in different polymer matrices. To improve compatibility in highly nonpolar polymers like polyolefins, the benzophenone core could be functionalized with long alkyl chains. Conversely, for better compatibility with polar polymers like polyamides or polyesters, the introduction of more polar functional groups could be beneficial.

The state of dispersion of the additive within the polymer blend is also critical. Good dispersion at the molecular level ensures that the UV absorber or antioxidant is available to protect the entire bulk of the material. The effectiveness of the dispersion depends on the processing conditions (e.g., temperature, shear forces during melt blending) and the intermolecular interactions between the additive and the polymer chains. The specific interactions of the fluoro and methoxy groups of this compound with different polymer backbones would determine its dispersion characteristics.

The table below provides a qualitative assessment of the likely compatibility of this compound with various polymer types.

Polymer TypeExamplePredicted CompatibilityRationale
NonpolarPolyethylene (PE), Polypropylene (PP)Moderate to LowThe polar groups on the benzophenone may limit its miscibility with the nonpolar polymer chains.
Intermediate PolarityPoly(methyl methacrylate) (PMMA), Polyvinyl chloride (PVC)GoodThe polarity of the additive is likely to be a good match for these polymers, allowing for favorable intermolecular interactions.
PolarPolyamide (PA), Poly(ethylene terephthalate) (PET)ModerateWhile the additive has polar groups, the overall polarity might not be high enough for optimal compatibility with highly polar polymers.

Further research and experimental studies would be necessary to fully elucidate the performance of this compound and its derivatives as multifunctional polymer additives.

Future Research Directions and Emerging Opportunities for 3,5 Difluoro 3 ,4 Dimethoxybenzophenone

Development of Green and Sustainable Synthesis Methodologies

Traditional syntheses of benzophenone (B1666685) derivatives, often relying on Friedel-Crafts acylation, can involve harsh Lewis acid catalysts and chlorinated solvents, posing environmental concerns. mdpi.comgoogle.com Future research should prioritize the development of environmentally benign synthetic routes to 3,5-Difluoro-3',4'-dimethoxybenzophenone.

Key research objectives in this area include:

Catalyst Innovation: Investigating solid acid catalysts, zeolites, or recoverable nano-catalysts like nano-MgO to replace conventional Lewis acids. researchgate.net These catalysts can simplify purification, minimize waste, and often be recycled.

Alternative Solvents: Exploring the use of greener solvents such as ionic liquids, supercritical fluids, or bio-based solvents to replace volatile and hazardous organic solvents like dichloromethane (B109758) or nitrobenzene.

Flow Chemistry: Adapting synthetic procedures to continuous flow systems, which can offer improved safety, scalability, and process control compared to batch reactions.

Table 1: Comparison of Potential Synthetic Methodologies This table presents a hypothetical comparison to guide future research.

Methodology Catalyst Solvent Key Advantages Research Focus
Conventional AlCl₃, FeCl₃ Dichloromethane Established, high yield N/A
Green Friedel-Crafts Nano-MgO, Zeolite H-BEA Toluene, Anisole (B1667542) Recyclable catalyst, reduced waste Catalyst optimization and longevity
One-Pot Synthesis Palladium-based Water/Ethanol mix Step economy, minimal purification Ligand design for high efficiency
Flow Chemistry Solid Acid Catalyst Ethyl Acetate Scalability, safety, precise control Reactor design and optimization

Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates

The photochemistry of benzophenones is dictated by the nature and lifetime of their excited states. The substitution on this compound likely modifies its excited-state dynamics compared to the parent compound. Advanced spectroscopic techniques are crucial for unraveling these complex processes.

Future studies should employ:

Ultrafast Transient Absorption Spectroscopy: Using femtosecond and nanosecond laser pulses to directly observe the formation and decay of singlet (S₁) and triplet (T₁) excited states. rsc.org This can elucidate the rates of key photophysical processes like intersystem crossing (ISC) and internal conversion.

Time-Resolved Fluorescence and Phosphorescence: Measuring the lifetimes and quantum yields of emission from the singlet and triplet states to quantify their radiative decay pathways.

Two-Color Dual-Pulse Laser Flash Photolysis: This technique can be used to study the photochemistry of transient species, such as the benzophenone ketyl radical, which is a key intermediate in many photoreactions. nih.gov

Research should focus on how the fluorine and methoxy (B1213986) substituents influence the energy levels and character (e.g., n,π* vs. π,π*) of the lowest triplet state, which is critical for its role as a photosensitizer. mdpi.comrsc.org

Table 2: Projected Photophysical Properties for Investigation This table outlines key parameters to be determined through future spectroscopic studies.

Property Experimental Technique Expected Influence of Substituents
Singlet State Lifetime (τs) Time-Correlated Single Photon Counting Shortened due to enhanced ISC
Intersystem Crossing Rate (k_isc) Femtosecond Transient Absorption Increased by fluorine spin-orbit coupling
Triplet State Lifetime (τt) Nanosecond Transient Absorption Modified by electronic effects
Triplet State Energy (E_t) Phosphorescence Spectroscopy Lowered compared to parent benzophenone
Fluorescence Quantum Yield (Φf) Steady-State Fluorimetry Low, characteristic of benzophenones

Computational Design of Materials with Tailored Optoelectronic and Photophysical Properties

Computational chemistry provides a powerful tool for predicting the properties of new molecules and guiding experimental efforts. For this compound, in silico methods can be used to design derivatives with specific characteristics for applications in materials science, such as for organic light-emitting diodes (OLEDs). mdpi.com

Future computational research should involve:

DFT and TD-DFT Calculations: Using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to calculate the ground and excited-state electronic structures, predict UV-Vis absorption spectra, and estimate the energies of frontier molecular orbitals (HOMO/LUMO). scialert.net

Molecular Dynamics Simulations: Simulating the excited-state dynamics to understand the decay pathways and predict photophysical outcomes, potentially accelerated by machine learning techniques. chemrxiv.org

In Silico Screening: Computationally designing a virtual library of derivatives by systematically varying substituent patterns and predicting their optoelectronic properties to identify promising candidates for synthesis and testing.

These computational approaches can accelerate the discovery of new materials based on this benzophenone scaffold with tailored properties like high triplet energies or specific absorption wavelengths.

Exploration of Novel Catalytic Roles and Ligand Architectures

The unique electronic profile and functional groups of this compound make it an intriguing candidate for applications in catalysis, either as a catalyst itself or as a ligand.

Emerging opportunities include:

Photocatalysis: Investigating its use as a photosensitizer for energy transfer reactions, a well-known application of benzophenones. nih.gov The fluorine and methoxy groups can tune its redox potentials and triplet energy, potentially enabling novel chemical transformations.

Ligand Development: Incorporating the this compound core into larger molecular structures to create novel ligands for transition metal catalysis. The fluorine atoms can modulate the electronic properties of the metal center or participate in unique fluorine-metal interactions, influencing catalytic activity and selectivity. ljmu.ac.ukmdpi.com

Organocatalysis: Exploring its potential as a scaffold for developing new classes of organocatalysts, where the rigid benzophenone core can provide a well-defined stereochemical environment.

Integration into Multicomponent Systems and Supramolecular Assemblies

The functional groups on this compound provide handles for its integration into more complex molecular systems through both covalent and non-covalent interactions.

Future research could explore:

Crystal Engineering: Studying the solid-state packing of the molecule to understand how intermolecular interactions (e.g., C-H···F, C-H···O, π-stacking) direct its supramolecular assembly. researchgate.net This knowledge can be used to design crystalline materials with desired photophysical properties.

Polymers and MOFs: Covalently incorporating the benzophenone unit as a photoactive building block in polymers or metal-organic frameworks (MOFs). This could lead to materials with applications in light harvesting, sensing, or photocatalysis.

Host-Guest Chemistry: Using the molecule as a guest in supramolecular hosts to study how confinement affects its photochemical and photophysical behavior.

High-Throughput Screening and Combinatorial Approaches for Derivative Discovery

To efficiently explore the vast chemical space around the this compound scaffold, modern high-throughput techniques are essential.

Future directions should include:

Combinatorial Synthesis: Developing a synthetic strategy to create a library of derivatives by systematically varying substituents on both aromatic rings. pharmatutor.org This could be achieved using parallel synthesis techniques.

High-Throughput Screening (HTS): Employing HTS to rapidly evaluate the synthesized library for specific properties. ewadirect.comeurofinsdiscovery.com For example, screening for biological activity against a panel of enzymes or for specific photophysical characteristics suitable for materials applications. nih.gov This approach can dramatically accelerate the identification of "hit" compounds for further development. researchgate.net

Mechanistic Insights into Complex Photochemical Processes

A deep understanding of the reaction mechanisms is fundamental to optimizing existing applications and discovering new ones. The unique substitution pattern of this compound warrants detailed mechanistic investigations into its photochemical behavior.

Key research questions to address are:

Photosensitization Mechanism: Elucidating the detailed mechanism of energy transfer from the excited triplet state of the benzophenone to a substrate molecule. This involves characterizing the efficiency and kinetics of the process. nih.gov

Radical Intermediate Reactions: Studying the reactivity of transient species, such as the ketyl radical formed during hydrogen abstraction, and understanding how the fluorine and methoxy groups influence its stability and subsequent reactions. nih.gov

Photodegradation Pathways: Investigating the photostability of the compound and identifying its degradation products and pathways, which is crucial for applications in materials where long-term stability is required. rsc.org

By combining advanced spectroscopy, product analysis, and computational modeling, a comprehensive picture of the complex photochemical processes involving this molecule can be developed. rsc.org

Environmental and Sustainability Aspects in Chemical Manufacturing and Lifecycle Assessment

The growing emphasis on green chemistry and sustainable industrial practices necessitates a thorough evaluation of the environmental footprint of specialized chemical compounds like this compound. reachemchemicals.comworldpharmatoday.com Future research must prioritize the development of environmentally benign manufacturing processes and a comprehensive understanding of the compound's lifecycle, from synthesis to its ultimate environmental fate.

Chemical Manufacturing: A Shift Towards Green Synthesis

Historically, the synthesis of benzophenone derivatives has often relied on classical methods such as Friedel-Crafts acylation. nih.gov While effective, these methods frequently employ hazardous reagents, stoichiometric amounts of catalysts like aluminum chloride, and volatile organic solvents, leading to significant waste generation and environmental concerns. societechimiquedefrance.fr

Emerging research focuses on creating greener synthetic routes that improve efficiency, reduce waste, and utilize less hazardous materials. evonik.com For the synthesis of this compound and related structures, future opportunities lie in the adoption of sustainable technologies. blazingprojects.com This includes the use of biocatalysis, which employs enzymes to drive reactions with high selectivity under mild conditions, minimizing energy consumption and byproducts. worldpharmatoday.com Furthermore, process intensification techniques, such as microwave-assisted and ultrasound-assisted synthesis, can accelerate reaction times and reduce the need for excess reagents and solvents. jddhs.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzophenone Analogs

ParameterTraditional Methods (e.g., Friedel-Crafts)Green Chemistry Alternatives
CatalystsStoichiometric, often hazardous (e.g., AlCl₃, BF₃)Catalytic, recyclable, less toxic (e.g., solid acids, biocatalysts, metal catalysts)
SolventsOften hazardous and volatile (e.g., nitrobenzene, dichloroethane)Benign solvents (e.g., water, supercritical fluids) or solvent-free conditions
Energy ConsumptionTypically high due to prolonged heating/cooling cyclesReduced through process intensification (e.g., microwave synthesis) and biocatalysis at ambient temperatures
Waste GenerationHigh, due to stoichiometric reagents and solvent useMinimized by maximizing atom economy and recycling catalysts/solvents
Atom EconomyOften lowHigh, maximizing the incorporation of starting materials into the final product

Lifecycle Assessment: From Cradle to Grave

A complete lifecycle assessment (LCA) for this compound is essential to quantify its total environmental impact. This assessment evaluates every stage, including raw material extraction, manufacturing processes, product use, and end-of-life disposal or degradation. mdpi.com

A significant area of concern for this molecule is its persistence in the environment. The presence of two fluorine atoms suggests high stability. The carbon-fluorine bond is one of the strongest in organic chemistry, which often makes organofluorine compounds resistant to natural degradation processes. wikipedia.orgnumberanalytics.com This persistence can lead to long-term accumulation in soil and water. numberanalytics.com Research into the biodegradability of this specific compound is a critical future direction. While some studies show that microorganisms can degrade certain polyfluorinated compounds and other benzophenone derivatives, the rate and pathways for a difluorinated, dimethoxylated structure remain unknown. nih.govnih.gov

Potential bioaccumulation is another key aspect. The lipophilicity of benzophenone derivatives can cause them to accumulate in the fatty tissues of organisms, posing risks to wildlife and potentially entering the human food chain. wikipedia.org Future studies should determine the octanol-water partition coefficient (Log Kow) and bioconcentration factor (BCF) for this compound to accurately assess this risk.

Table 2: Key Parameters for Lifecycle and Environmental Impact Assessment of this compound

ParameterArea of Concern / Research FocusRationale
PersistenceBiodegradation half-life in soil and waterThe strong C-F bonds suggest high persistence, potentially classifying it as a persistent organic pollutant (POP). wikipedia.org
Bioaccumulation PotentialMeasurement of Log Kow and Bioconcentration Factor (BCF)Benzophenone scaffolds are known to be lipophilic, indicating a potential to accumulate in organisms.
EcotoxicityAquatic and soil toxicity studies (e.g., on algae, daphnia, fish)Assessing potential harm to ecosystems is crucial for a comprehensive risk profile. societechimiquedefrance.fr
Degradation ProductsIdentification of metabolites from biotic and abiotic degradationTransformation products could be more or less toxic than the parent compound.
Manufacturing FootprintQuantify energy use, solvent loss, and greenhouse gas emissions per unit of productThe synthesis process, particularly solvent and energy use, can be a major contributor to the overall environmental impact. mdpi.com

Future research should focus on conducting empirical studies to populate these parameters. Developing advanced oxidation processes or bioremediation strategies for the potential removal of this compound from wastewater streams would represent a significant step toward mitigating its environmental impact. Ultimately, integrating the principles of green chemistry into its synthesis and performing a thorough lifecycle assessment will be paramount for the sustainable and responsible use of this compound in any future application. reachemchemicals.com

Q & A

Q. What synthetic strategies are optimal for preparing 3,5-Difluoro-3',4'-dimethoxybenzophenone, and how can regioselectivity challenges be addressed?

Answer: Synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce the benzophenone core. For regioselective fluorination, electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange (Halex reaction) under controlled conditions (e.g., KF/CuI in DMF at 120°C) are recommended . Methoxy groups are introduced via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

  • NMR (¹H/¹³C/¹⁹F): Assign fluorine-induced splitting patterns (e.g., ³J coupling constants for meta-F atoms) and methoxy proton singlet integration .
  • HPLC-MS: Use C18 columns with acetonitrile/water (0.1% formic acid) to detect impurities; contradictions in retention times may arise from deuterated analogs (e.g., dimethoxy-d₈ derivatives) .
  • XRD: Resolve structural ambiguities (e.g., dihedral angles between aromatic rings) via single-crystal analysis .

Q. How does the electronic effect of fluorine and methoxy substituents influence the compound’s reactivity in photochemical studies?

Answer: Fluorine’s electron-withdrawing nature increases the benzophenone core’s electrophilicity, enhancing UV absorption (λmax ~290 nm) for applications in photoinitiators . Methoxy groups donate electrons via resonance, stabilizing excited states and altering photodegradation pathways. Comparative studies with non-fluorinated analogs (e.g., 4,4'-dimethoxybenzophenone) reveal reduced quantum yields due to fluorine’s inductive effects .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the solvatochromic behavior of this compound in polar solvents?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model solvatochromism by simulating solvent interactions (e.g., acetone, DMSO). Methoxy groups increase dipole moments (~4.5 D), while fluorine atoms reduce HOMO-LUMO gaps (~5.2 eV), correlating with experimental UV-Vis shifts . Molecular Dynamics (MD) simulations track solvent reorganization energy, explaining discrepancies in Stokes shifts between theoretical and empirical data .

Q. What experimental approaches resolve contradictions in kinetic data during nucleophilic aromatic substitution (SNAr) reactions?

Answer: Contradictions in rate constants (e.g., para vs. meta substitution) arise from competing pathways. Use kinetic isotope effects (KIE) with deuterated methoxy groups or in situ ¹⁹F NMR to monitor intermediate formation . Controlled temperature studies (25–80°C) and Hammett plots (σ⁻ values for -F and -OCH₃) quantify electronic effects .

Q. How do steric and electronic factors impact the compound’s utility as a ligand in transition-metal catalysis?

Answer: The 3,5-difluoro motif enhances Lewis acidity at metal centers (e.g., Pd or Cu), while methoxy groups provide steric bulk, favoring chelation in cross-coupling reactions. X-ray absorption spectroscopy (XAS) confirms ligand-metal bond distances (e.g., Pd–O bond: ~2.05 Å) . Comparative studies with 3,4-difluoro analogs show reduced catalytic turnover due to unfavorable steric interactions .

Methodological Considerations Table

Challenge Solution Key References
Regioselective fluorinationHalex reaction with KF/CuI at 120°C
Spectral ambiguity¹⁹F NMR and HPLC-MS spiking with deuterated analogs
Photodegradation analysisTime-resolved fluorescence spectroscopy
Computational validationDFT/MD simulations with explicit solvent models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.